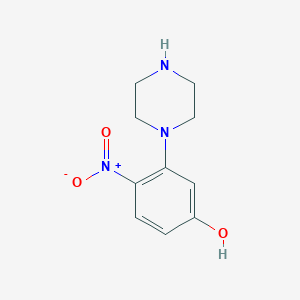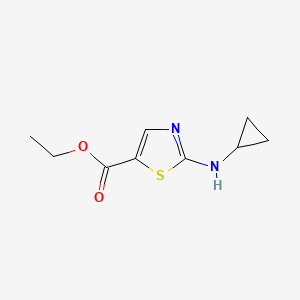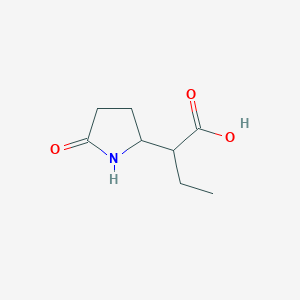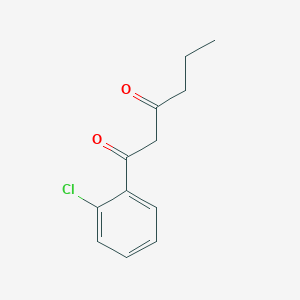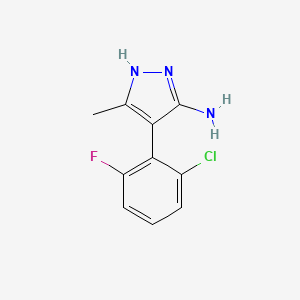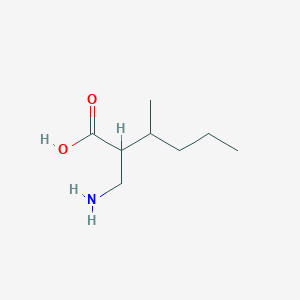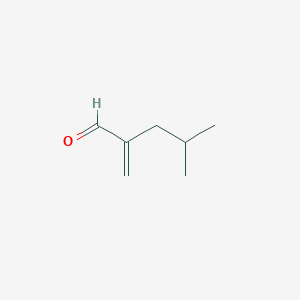
4-Methyl-2-methylidenepentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-methylidenepentanal is an organic compound with the molecular formula C7H12O It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-methylidenepentanal can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-methylpentanal and formaldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-methylidenepentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: 4-Methyl-2-methylidenepentanoic acid.
Reduction: 4-Methyl-2-methylidenepentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-methylidenepentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-methylidenepentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-pentanol: An alcohol with a similar carbon skeleton but different functional group.
4-Methylpentanal: An aldehyde with a similar structure but lacking the methylidene group.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
4-methyl-2-methylidenepentanal |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
LRKKUGXSKGITAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


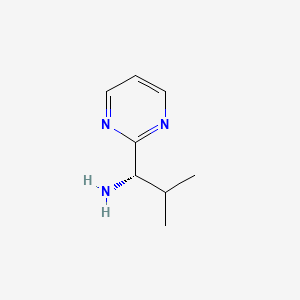
![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
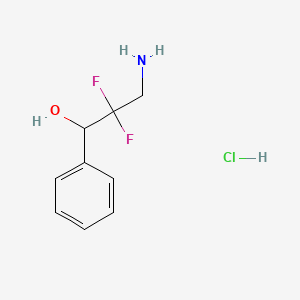
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)
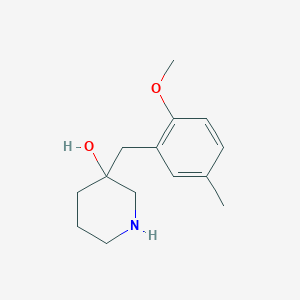
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)
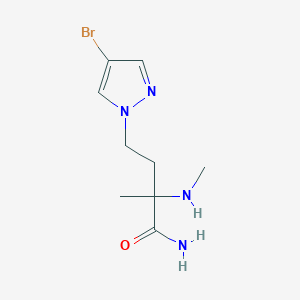
![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)
